Cas no 1004550-11-1 (6-Ethenyl-N-ethyl-Imidazo[1,2-a]pyridine-3-carboxamide)

6-Ethenyl-N-ethyl-Imidazo[1,2-a]pyridine-3-carboxamide is a specialized heterocyclic compound featuring an imidazopyridine core with an ethenyl substituent at the 6-position and an ethylcarboxamide group at the 3-position. This structure imparts unique reactivity and potential applications in medicinal chemistry, particularly as a scaffold for developing bioactive molecules. The ethenyl group offers a versatile handle for further functionalization, while the carboxamide moiety enhances hydrogen-bonding interactions, improving target binding affinity. Its rigid imidazopyridine framework contributes to metabolic stability, making it a promising intermediate for pharmaceutical research. The compound’s synthetic accessibility and modularity further support its utility in drug discovery and molecular design.
6-Ethenyl-N-ethyl-Imidazo[1,2-a]pyridine-3-carboxamide structure
1004550-11-1 structure
Product name:6-Ethenyl-N-ethyl-Imidazo[1,2-a]pyridine-3-carboxamide
CAS No:1004550-11-1
MF:C12H13N3O
Molecular Weight:215.251122236252
CID:2115400

6-Ethenyl-N-ethyl-Imidazo[1,2-a]pyridine-3-carboxamide 化学的及び物理的性質

名前と識別子

    • 6-ethenyl-N-ethyl-Imidazo[1,2-a]pyridine-3-carboxamide
    • BQVFOOCPSXEDHI-UHFFFAOYSA-N
    • N-Ethyl-6-vinylimidazo[1,2-a]pyridine-3-carboxamide
    • 6-ethenyl-N-ethylimidazo[1,2-a]pyridine-3-carboxamide
    • 6-Ethenyl-N-ethyl-Imidazo[1,2-a]pyridine-3-carboxamide
    • インチ: 1S/C12H13N3O/c1-3-9-5-6-11-14-7-10(15(11)8-9)12(16)13-4-2/h3,5-8H,1,4H2,2H3,(H,13,16)
    • InChIKey: BQVFOOCPSXEDHI-UHFFFAOYSA-N
    • SMILES: O=C(C1=CN=C2C=CC(C=C)=CN12)NCC

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 279
  • トポロジー分子極性表面積: 46.4

6-Ethenyl-N-ethyl-Imidazo[1,2-a]pyridine-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM330451-1g
N-Ethyl-6-vinylimidazo[1,2-a]pyridine-3-carboxamide
1004550-11-1 95%+
1g
$1525 2023-02-03

6-Ethenyl-N-ethyl-Imidazo[1,2-a]pyridine-3-carboxamide 関連文献

6-Ethenyl-N-ethyl-Imidazo[1,2-a]pyridine-3-carboxamideに関する追加情報

6-Ethenyl-N-ethyl-Imidazo[1,2-a]pyridine-3-carboxamide (CAS No. 1004550-11-1): A Comprehensive Overview

6-Ethenyl-N-ethyl-Imidazo[1,2-a]pyridine-3-carboxamide (CAS No. 1004550-11-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential biological activities, has been the subject of numerous studies aimed at elucidating its pharmacological properties and therapeutic applications.

The chemical structure of 6-Ethenyl-N-ethyl-Imidazo[1,2-a]pyridine-3-carboxamide is composed of an imidazo[1,2-a]pyridine core, an ethenyl group, and an N-ethyl substituent on the carboxamide moiety. The imidazo[1,2-a]pyridine scaffold is a privileged structure known for its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The presence of the ethenyl group and the N-ethyl substituent further modulates the compound's physicochemical properties and biological activities.

Recent studies have highlighted the potential of 6-Ethenyl-N-ethyl-Imidazo[1,2-a]pyridine-3-carboxamide as a promising lead compound for the development of new therapeutic agents. One notable area of research is its anti-inflammatory properties. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest that 6-Ethenyl-N-ethyl-Imidazo[1,2-a]pyridine-3-carboxamide may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, 6-Ethenyl-N-ethyl-Imidazo[1,2-a]pyridine-3-carboxamide has also been investigated for its anti-cancer properties. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer, colon cancer, and leukemia cells. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK. These findings have led to further exploration of 6-Ethenyl-N-ethyl-Imidazo[1,2-a]pyridine-3-carboxamide as a potential anticancer agent.

The neuroprotective effects of 6-Ethenyl-N-ethyl-Imidazo[1,2-a]pyridine-3-carboxamide have also been a focus of recent research. Studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage and reduce neuroinflammation in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These neuroprotective properties are attributed to the compound's ability to modulate oxidative stress responses and inhibit microglial activation.

Beyond its biological activities, the physicochemical properties of 6-Ethenyl-N-ethyl-Imidazo[1,2-a]pyridine-3-carboxamide are also important considerations for its development as a therapeutic agent. The compound exhibits good solubility in both aqueous and organic solvents, which facilitates its formulation into various dosage forms. Additionally, it has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life in vivo.

To further advance the development of 6-Ethenyl-N-ethyl-Imidazo[1,2-a]pyridine-3-carboxamide, ongoing research is focused on optimizing its structure to enhance its potency and selectivity for specific targets. Structure-activity relationship (SAR) studies are being conducted to identify key functional groups that contribute to the compound's biological activities. These efforts aim to develop more potent analogs with improved therapeutic profiles.

In conclusion, 6-Ethenyl-N-ethyl-Imidazo[1,2-a]pyridine-3-carboxamide (CAS No. 1004550-11-1) represents a promising lead compound with diverse biological activities and therapeutic potential. Its unique chemical structure and favorable physicochemical properties make it an attractive candidate for further development in various areas of medicinal chemistry and pharmaceutical research. Continued investigation into its mechanisms of action and optimization through SAR studies will likely lead to the discovery of novel therapeutic agents with significant clinical impact.

おすすめ記事

推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm